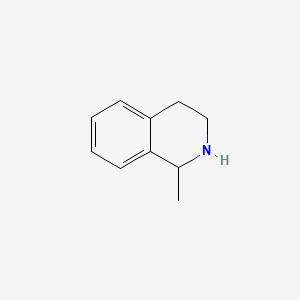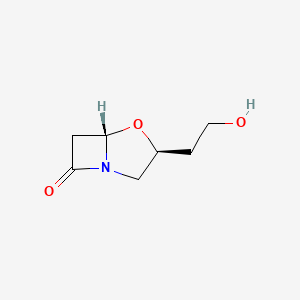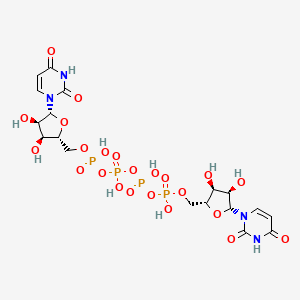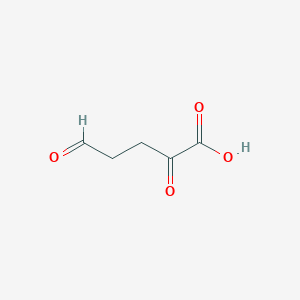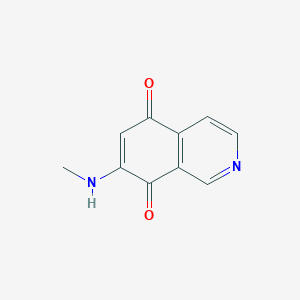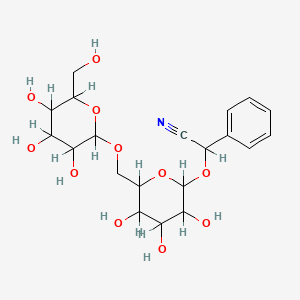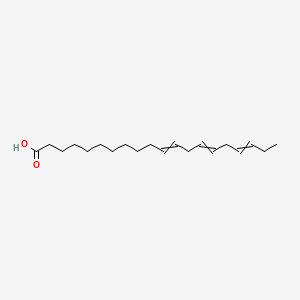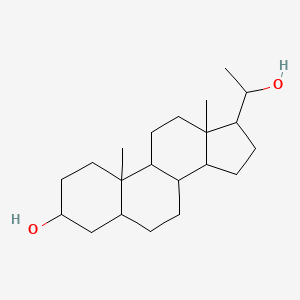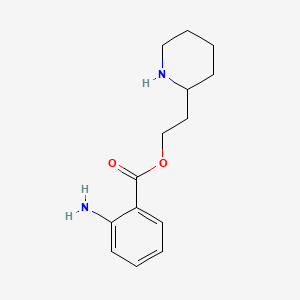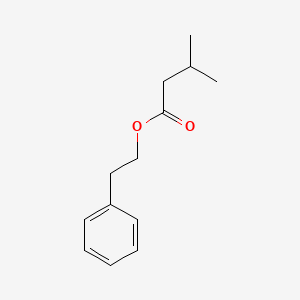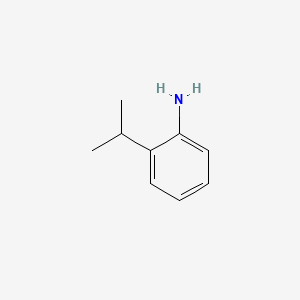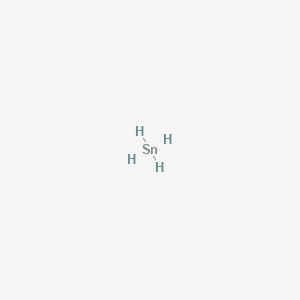
Estra-1,3,5(10)-triene-3,6beta,17beta-triol triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estra-1,3,5(10)-triene-3,6beta,17beta-triol triacetate is a steroid ester.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Numazawa et al. (1983) describe an efficient synthesis process for estra-1,3,5(10)-triene-3,16α,17β-triol and related compounds, highlighting their significance in organic synthesis (Numazawa, Nagaoka, Tsuji, & Osawa, 1983). The paper emphasizes the chemical reactions and transformations involved in synthesizing these compounds, indicating their relevance in chemical research and development.
Metabolic Studies and Precursor Roles
- Schut, Bowman, and Solomon (1978) explored the precursor role of various estra-1,3,5(10)-triene derivatives in the formation of estetrol during late human pregnancy. Their study suggests the significance of these compounds in understanding human biochemical processes, especially in the context of pregnancy and fetal development (Schut, Bowman, & Solomon, 1978).
Steroidal Chemistry and Drug Development
- Research by Ponsold and Prousa (1986) into the reactivity of estra-1,3,5(10)-trienes with heterocyclic four-membered rings in 14,15-position is pivotal for understanding the structural variations and reactivity of steroidal compounds, which can influence drug development and molecular design (Ponsold & Prousa, 1986).
Biochemistry and Endocrinology
- The study of the metabolism of estradiol-17 beta by liver microsomes from juvenile rainbow trout by Hansson and Rafter (1983) indicates the role of estra-1,3,5(10)-triene derivatives in understanding metabolic pathways and enzymatic reactions in both human and animal models (Hansson & Rafter, 1983). This kind of research is crucial for the field of biochemistry and endocrinology, especially in understanding steroid metabolism.
Propriétés
Numéro CAS |
6944-48-5 |
|---|---|
Formule moléculaire |
C24H30O6 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
[(6R,8R,9S,13S,14S,17S)-3,6-diacetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H30O6/c1-13(25)28-16-5-6-17-18-9-10-24(4)21(7-8-23(24)30-15(3)27)19(18)12-22(20(17)11-16)29-14(2)26/h5-6,11,18-19,21-23H,7-10,12H2,1-4H3/t18-,19-,21+,22-,23+,24+/m1/s1 |
Clé InChI |
LMXGPAGGDXVARU-LSLXWZMWSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C3C=CC(=C4)OC(=O)C)OC(=O)C)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC(C4=C3C=CC(=C4)OC(=O)C)OC(=O)C)C |
SMILES canonique |
CC(=O)OC1CCC2C1(CCC3C2CC(C4=C3C=CC(=C4)OC(=O)C)OC(=O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



